
Iron;tungsten
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron;tungsten, also known as iron tungsten composite, is a compound that combines the properties of both iron and tungsten. This compound is known for its high density, strength, and resistance to wear and corrosion. It is commonly used in various industrial applications, including the production of heavy-duty machinery and tools.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron tungsten composites can be synthesized using various methods, including sol-gel, mechanical alloying, and chemical vapor deposition. One common method involves the use of citric acid-based sol-gel, where iron and tungsten precursors are mixed and subjected to specific thermal treatments to form the composite .
Industrial Production Methods
In industrial settings, iron tungsten composites are often produced through high-temperature reduction processes. Tungsten trioxide and iron oxide are reduced using hydrogen gas at elevated temperatures to form the composite material. This method ensures uniform distribution of tungsten and iron within the composite, enhancing its mechanical properties .
Chemical Reactions Analysis
Types of Reactions
Iron tungsten composites undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of both iron and tungsten, which can interact with different reagents under specific conditions.
Common Reagents and Conditions
Oxidation: Iron tungsten composites can be oxidized using oxygen or air at high temperatures, forming iron oxide and tungsten oxide.
Reduction: Reduction reactions typically involve hydrogen gas or carbon monoxide, which reduce the oxides to their metallic forms.
Substitution: Substitution reactions can occur with halogens, where tungsten or iron atoms are replaced by halogen atoms under specific conditions
Major Products Formed
The major products formed from these reactions include iron oxide, tungsten oxide, and various halides, depending on the specific reagents and conditions used .
Scientific Research Applications
Iron tungsten composites have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions, including the degradation of volatile organic compounds.
Biology: Investigated for their potential use in biological imaging and as contrast agents due to their high density.
Medicine: Explored for use in radiation shielding and as components in medical devices.
Industry: Widely used in the production of heavy-duty machinery, cutting tools, and wear-resistant coatings
Mechanism of Action
The mechanism of action of iron tungsten composites involves their ability to interact with various molecular targets and pathways. For example, in catalytic applications, the composite’s surface provides active sites for the adsorption and reaction of molecules. The presence of both iron and tungsten enhances the redox properties of the composite, making it effective in catalyzing reactions such as the degradation of chlorobenzene and toluene .
Comparison with Similar Compounds
Iron tungsten composites can be compared with other similar compounds, such as:
Iron Molybdenum: Similar in terms of high density and strength but differs in its catalytic properties.
Tungsten Carbide: Known for its extreme hardness and wear resistance, but lacks the magnetic properties of iron tungsten composites.
Iron Nickel: Offers good mechanical properties but does not match the high-temperature stability of iron tungsten composites .
Conclusion
Iron tungsten composites are versatile materials with a wide range of applications in various fields. Their unique combination of properties makes them valuable in both scientific research and industrial applications.
Properties
CAS No. |
12023-83-5 |
|---|---|
Molecular Formula |
Fe7W6 |
Molecular Weight |
1494.0 g/mol |
IUPAC Name |
iron;tungsten |
InChI |
InChI=1S/7Fe.6W |
InChI Key |
VVRLVZNQBBVHTQ-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[W].[W].[W].[W].[W].[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



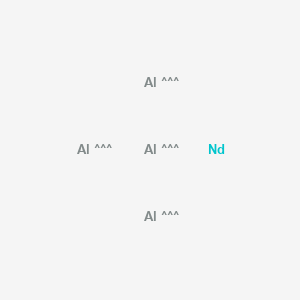

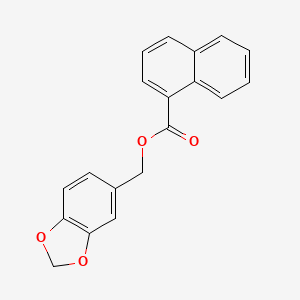



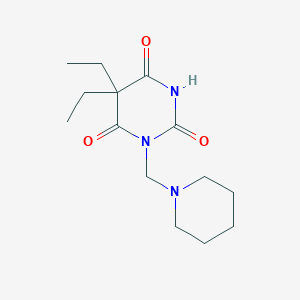
![[Methoxy(oxido)phosphoryl] phosphate](/img/structure/B14731461.png)
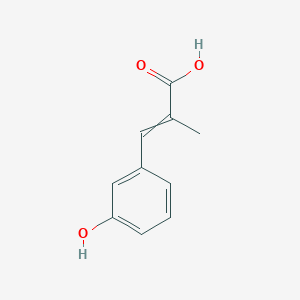
![[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea](/img/structure/B14731475.png)
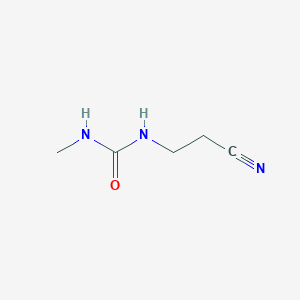
![Didecyl 2-[(3-methylphenyl)methyl]butanedioate](/img/structure/B14731480.png)
![N-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}-2-fluorobenzene-1-sulfonamide](/img/structure/B14731487.png)
